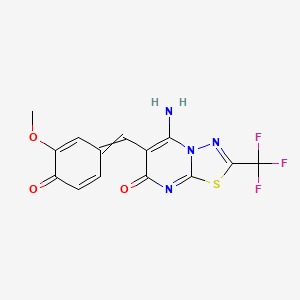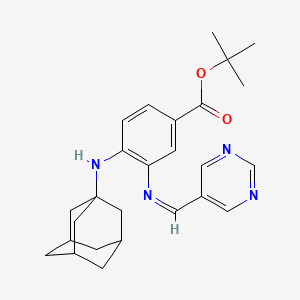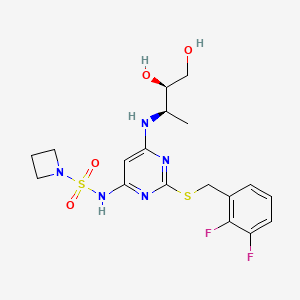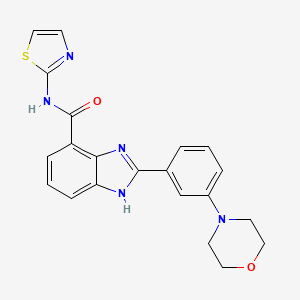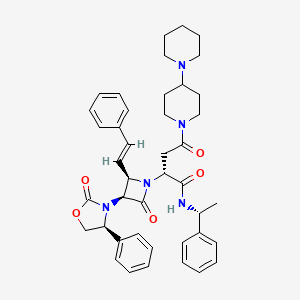
Sulfo-Cyanine5.5 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine5.5 maleimide is a water-soluble, far-red emitting dye that is highly hydrophilic due to the presence of sulfo groups. This compound is a thiol-reactive maleimide derivative of sulfo-Cyanine5.5, making it ideal for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers . It is spectrally similar to other near-infrared dyes such as Alexa Fluor 680, DyLight 680, and IRDye 680 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfo-Cyanine5.5 maleimide typically involves the reaction of sulfo-Cyanine5.5 with maleimide. The maleimide group is highly selective towards thiols, reacting efficiently to form stable thioether bonds . The reaction conditions generally include:
Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for compounds with low aqueous solubility.
Buffer: Degassed buffer solutions such as phosphate-buffered saline (PBS), Tris, or HEPES at pH 7-7.5.
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
Temperature: Room temperature or 4°C overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix sulfo-Cyanine5.5 and maleimide under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5.5 maleimide primarily undergoes:
Substitution Reactions: Reacts with thiol groups to form stable thioether bonds.
Addition Reactions: Maleimide group adds to thiol groups in proteins and peptides.
Common Reagents and Conditions
Reagents: Thiol-containing compounds, TCEP, DMSO, DMF.
Conditions: pH 6.5-7.5, room temperature or 4°C overnight .Major Products
The major product formed is a thioether bond between this compound and the thiol group of the target molecule .
Scientific Research Applications
Sulfo-Cyanine5.5 maleimide is widely used in various scientific research fields:
Chemistry: Used for labeling thiol-containing molecules for fluorescence detection.
Biology: Employed in protein and peptide labeling for imaging and tracking.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring.
Industry: Applied in the development of fluorescent probes and sensors.
Mechanism of Action
Sulfo-Cyanine5.5 maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. The maleimide group specifically reacts with reduced thiols at pH 6.5-7.5, forming a covalent bond that is stable under physiological conditions . This reaction is highly selective and efficient, making it ideal for labeling sensitive biomolecules .
Comparison with Similar Compounds
Sulfo-Cyanine5.5 maleimide is unique due to its high water solubility and far-red emission. Similar compounds include:
Alexa Fluor 680: Similar spectral properties but different chemical structure.
DyLight 680: Another near-infrared dye with comparable applications.
IRDye 680: Used for similar labeling purposes but with distinct chemical properties.
This compound stands out for its excellent water solubility and minimal autofluorescence, making it highly suitable for biological applications .
Properties
CAS No. |
2183440-58-4 |
|---|---|
IUPAC Name |
N/A |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


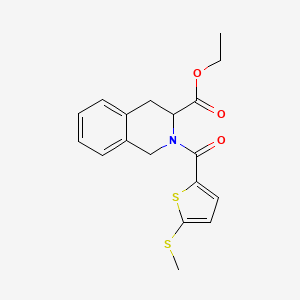
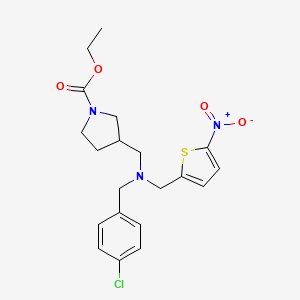
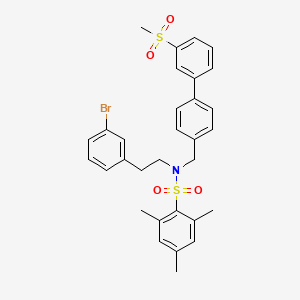
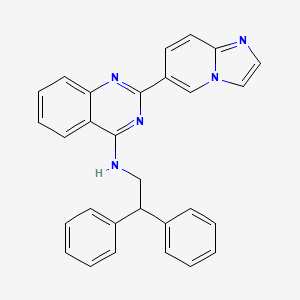
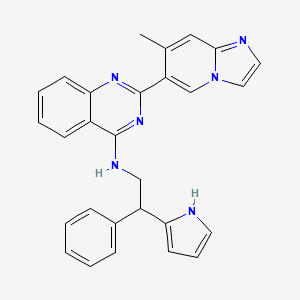
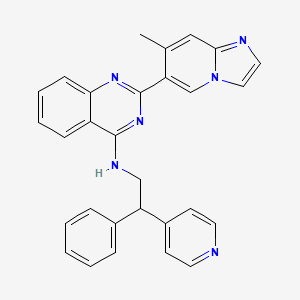
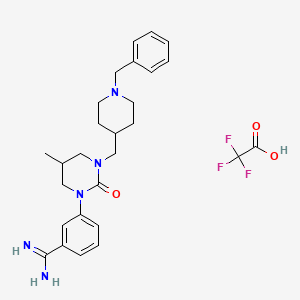
![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)
